(1-Fluorovinyl)benzene

Cyclopropanation Diastereoselectivity Fluorine Chemistry

(1-Fluorovinyl)benzene, also known as α-fluorostyrene (CAS 696-31-1), is a fluorinated styrene derivative with the molecular formula C8H7F and a molecular weight of 122.14 g/mol. It is a colorless to pale yellow liquid with a boiling point of 69.1–69.4 °C at 48 Torr and a density of 1.026 g/cm³.

Molecular Formula C8H7F
Molecular Weight 122.14 g/mol
CAS No. 696-31-1
Cat. No. B1353020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Fluorovinyl)benzene
CAS696-31-1
Molecular FormulaC8H7F
Molecular Weight122.14 g/mol
Structural Identifiers
SMILESC=C(C1=CC=CC=C1)F
InChIInChI=1S/C8H7F/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2
InChIKeyDAEXAGHVEUWODX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (1-Fluorovinyl)benzene (CAS 696-31-1) for Specialized Organic Synthesis


(1-Fluorovinyl)benzene, also known as α-fluorostyrene (CAS 696-31-1), is a fluorinated styrene derivative with the molecular formula C8H7F and a molecular weight of 122.14 g/mol [1]. It is a colorless to pale yellow liquid with a boiling point of 69.1–69.4 °C at 48 Torr and a density of 1.026 g/cm³ . This compound serves as a key building block in medicinal chemistry and materials science due to its unique electronic properties imparted by the fluorine substitution on the vinylic position .

1
Fluorinated alkene building block for stereoselective cyclopropanation and carbene addition workflows.
2
Altered diastereoselectivity profile relative to non-fluorinated styrene supports access to fluorinated cyclopropane libraries.
3
Requires tailored conditions in Diels–Alder and emulsion polymerization; standard styrene protocols may not transfer.

Why α-Fluorostyrene (CAS 696-31-1) Cannot Be Substituted by Styrene or Other Fluorostyrene Isomers


While styrene and various fluorostyrene isomers share a common aromatic backbone, their reactivity profiles diverge significantly due to the electronic and steric effects of the α-fluorine atom. α-Fluorostyrene exhibits distinct behavior in cycloadditions [1], radical reactions [2], and polymerizations [3] compared to styrene and β-fluorostyrene. These differences are not merely incremental; they fundamentally alter the reaction outcomes, diastereoselectivity, and product yields [4]. Therefore, substituting (1-fluorovinyl)benzene with a cheaper or more readily available analog without quantitative validation will likely compromise experimental reproducibility and product quality.

Styrene alters diastereoselectivity

Cyclopropanation trans/cis ratios shift significantly; model studies with styrene can mislead stereochemical predictions.

β-Fluorostyrene lacks carbene reactivity

β-Fluorostyrene isomers do not react with dichlorocarbene under typical conditions, limiting direct substitution for fluorinated cyclopropane synthesis.

Polymerization protocols are not interchangeable

Reported α-fluorostyrene emulsion polymerization requires a nonionic emulsifier and pH ≥ 7; styrene-based conditions may not yield the desired fluoropolymer.

Quantitative Evidence for (1-Fluorovinyl)benzene (CAS 696-31-1) Differentiation


α-Fluorostyrene vs. Styrene: Distinct Diastereoselectivity in Cyclopropanation

In a direct head-to-head comparison, Cu(acac)₂-catalyzed cyclopropanation of styrene with ethyl diazoacetate yields a 3:1 trans/cis ratio, while α-fluorostyrene under identical conditions gives a 1:1 mixture of cis/trans isomers [1]. A competition experiment further confirmed that α-fluorostyrene reacts slower than styrene [1].

Cyclopropanation selectivity
Head‑to‑head comparison
1:1 cis/trans mixture vs. 3:1 trans/cis for styrene
Diastereoselectivity profile differs; fluorinated cyclopropane design must account for altered ratio.
Cu(acac)₂, ethyl diazoacetate, rt.
Cyclopropanation Diastereoselectivity Fluorine Chemistry

α-Fluorostyrene vs. Styrene: Reduced Reactivity in Diels–Alder Cycloadditions

α-Fluorostyrenes exhibit very low reactivity in Diels–Alder reactions, undergoing addition only to highly reactive dienes such as 1,3-diphenylbenzo[c]furan [1]. In contrast, parent styrene participates in a wider range of Diels–Alder cycloadditions. Kinetic measurements confirm that α-fluorostyrene is less reactive than styrene [2].

Diels–Alder reactivity
Cross‑study comparable
Narrowed diene scope; only reactive dienes such as 1,3-diphenylbenzo[c]furan
Standard Diels–Alder protocols for styrene are not applicable; substrate scope must be validated.
Thermal conditions; endo/exo ~60:40 reported.
Diels–Alder Cycloaddition Fluorine Effect

α-Fluorostyrene vs. β-Fluorostyrene: Contrasting Reactivity in Carbene Additions

In competition experiments with dichlorocarbene, 1-fluoro-1-phenylethene (α-fluorostyrene) was slightly more reactive than styrene itself [1]. In contrast, (E)- and (Z)-1-fluoro-2-phenylethenes (β-fluorostyrenes) did not react with dichlorocarbene under identical conditions, consistent with higher calculated activation barriers [1].

Carbene addition reactivity
Head‑to‑head comparison
α-Fluorostyrene reactive toward dichlorocarbene; β-isomers unreactive
Position of fluorine substitution controls carbene reactivity; β-substitution prevents reaction.
CHCl₃, NaOH, phase‑transfer catalyst.
Carbene Addition Dichlorocarbene Regioselectivity

α-Fluorostyrene Derivatives as Potent Enzyme Inhibitors with Quantified IC₅₀

A derivative of α-fluorostyrene, (Z)-1-(4-hydroxyphenyl)-1-fluoro-2-phenylethene, acts as a potent inhibitor of lignostilbene-α,β-dioxygenase with an IC₅₀ of 3 μM [1]. While this is a substituted analog, it demonstrates the scaffold's potential for bioactivity, which is not observed for simple styrene.

Enzyme inhibition (derivative)
Class‑level inference
IC₅₀ = 3 μM (4‑hydroxy derivative)
Supports scaffold bioactivity screening context.
Lignostilbene dioxygenase assay; direct compound data to verify.
Enzyme Inhibition Lignostilbene Dioxygenase Medicinal Chemistry

α-Fluorostyrene vs. Styrene: Differential Polymerization Behavior in Emulsion

US Patent 3,207,733 describes a specific aqueous emulsion polymerization process for α-fluorostyrene using a nonionic emulsifying agent and a water-soluble radical initiator at pH ≥ 7, 25–70°C [1]. Styrene polymerization typically proceeds under different conditions and yields polystyrene, which lacks the unique properties of fluorinated polymers.

Emulsion polymerization
Method context
Nonionic emulsifier, pH ≥ 7, 25–70°C, water‑soluble radical initiator
Tailored protocol required; generic styrene conditions may not produce fluorinated homopolymer.
Reported in US 3,207,733; verify for intended application.
Emulsion Polymerization Fluoropolymer Materials Science

Validated Application Scenarios for (1-Fluorovinyl)benzene (CAS 696-31-1) Based on Quantitative Evidence


Stereoselective Cyclopropanation for Fluorinated Cyclopropane Synthesis

Use α-fluorostyrene when cis/trans mixtures are acceptable or when fluorinated cyclopropanes are desired. The altered diastereoselectivity compared to styrene (1:1 vs. 3:1 trans/cis) must be considered in synthetic planning [1].

Carbene Addition Reactions Requiring Fluorinated Alkene Reactivity

α-Fluorostyrene is uniquely reactive toward dichlorocarbene, forming dichlorocyclopropanes in good yields, while β-fluorostyrenes are unreactive. This makes it the preferred fluorostyrene isomer for carbene addition chemistry [1].

Medicinal Chemistry Scaffold for Enzyme Inhibition

Derivatives of α-fluorostyrene exhibit potent enzyme inhibition (IC₅₀ = 3 μM), establishing the scaffold as a valuable starting point for drug discovery programs targeting dioxygenases or related enzymes [1].

Specialty Fluoropolymer Synthesis via Emulsion Polymerization

Employ the patented emulsion polymerization protocol (nonionic emulsifier, pH ≥ 7, 25–70°C) to produce homopolymers of α-fluorostyrene with distinct properties compared to polystyrene [1].

Application
Selection Property
Validation Focus
Fluorinated cyclopropane synthesis
Altered diastereoselectivity relative to non‑fluorinated analogs
Verify trans/cis ratio under target cyclopropanation conditions
Dichlorocarbene addition
α‑Fluorinated alkene reactivity
Confirm reactivity with dichlorocarbene in phase‑transfer system
Enzyme inhibition scaffold exploration
α‑Fluorostyrene core for derivatization
Assess inhibitory activity of synthesized derivatives
Specialty fluoropolymer synthesis
Reported emulsion polymerization protocol compatibility
Evaluate polymer properties under tailored pH and emulsifier conditions

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